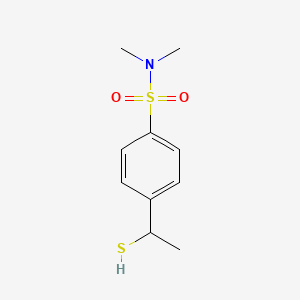![molecular formula C5H11ClN2O2 B13489252 (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with a methylamino group. It is commonly used in various scientific research applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of an appropriate oxazolidinone precursor with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. Common reagents used in this synthesis include oxazolidinone derivatives and methylamine, with the reaction often conducted in a solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
科学研究应用
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride include other oxazolidinone derivatives, such as linezolid and tedizolid, which are known for their antimicrobial properties.
Uniqueness
What sets this compound apart from other similar compounds is its specific stereochemistry and the presence of the methylamino group, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
属性
分子式 |
C5H11ClN2O2 |
|---|---|
分子量 |
166.60 g/mol |
IUPAC 名称 |
(4R)-4-(methylaminomethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-6-2-4-3-9-5(8)7-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
InChI 键 |
YJLJRIWLDCEKOR-PGMHMLKASA-N |
手性 SMILES |
CNC[C@@H]1COC(=O)N1.Cl |
规范 SMILES |
CNCC1COC(=O)N1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)


![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride](/img/structure/B13489202.png)
![5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B13489205.png)







